Cas no 941992-84-3 (5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide)

5-Chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide is a synthetic organic compound featuring a benzamide core substituted with chloro, methoxy, and 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl groups. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate in drug discovery. The presence of the 2-oxopyrrolidin-1-yl moiety may enhance binding affinity to biological targets, while the chloro and methoxy substituents contribute to electronic and steric modulation. This compound is suitable for research applications requiring precise molecular interactions, such as kinase inhibition or receptor modulation studies. Its well-defined synthetic route ensures reproducibility, making it a reliable candidate for further pharmacological exploration.
5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide structure
941992-84-3 structure
Product Name:5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide
CAS No:941992-84-3
MF:C19H19ClN2O3
MW:358.818763971329
CID:5502529
PubChem ID:7686537
Update Time:2025-06-30

5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
    • 5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
    • AKOS024466221
    • F2783-0145
    • 941992-84-3
    • VU0498460-1
    • 5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide
    • Inchi: 1S/C19H19ClN2O3/c1-12-10-14(6-7-16(12)22-9-3-4-18(22)23)21-19(24)15-11-13(20)5-8-17(15)25-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24)
    • InChI Key: BCIPXFJVOTWVCA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(NC1C=CC(=C(C)C=1)N1C(CCC1)=O)=O)OC

Computed Properties

  • Exact Mass: 358.1084202g/mol
  • Monoisotopic Mass: 358.1084202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 58.6Ų

5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide Pricemore >>

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Additional information on 5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide

Professional Introduction to 5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide (CAS No. 941992-84-3)

5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 941992-84-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories worldwide.

The molecular structure of 5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide is characterized by a benzamide core, which is functionalized with various substituents that enhance its pharmacological properties. The presence of a chloro group at the 5-position, a methoxy group at the 2-position, and a N-3-methyl group at the phenyl ring contributes to its unique chemical and biological profile. Additionally, the incorporation of a 2-oxopyrrolidin-1-yl moiety at the 4-position introduces a heterocyclic component that is known to interact favorably with biological targets.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The benzamide scaffold is particularly well-studied due to its versatility and the wide range of biological activities exhibited by its derivatives. 5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide has been investigated for its potential therapeutic effects in several areas, including inflammation, pain management, and neurodegenerative disorders.

One of the most compelling aspects of this compound is its interaction with enzymes and receptors that are implicated in disease pathogenesis. The structural features of 5-chloro-2-methoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzamide allow it to bind to specific targets with high affinity, leading to modulatory effects on cellular processes. For instance, studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses in affected tissues.

The synthesis of 5-chloro-2-methoxy-N-3-methyl-4-(2 oxopyrrolidin -1 - yl ) phen ylbenzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of each substituent into the molecular framework must be carefully optimized to ensure the desired biological activity is achieved. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex structure of this compound efficiently.

Evaluation of the pharmacological properties of 5-chloro - 2 - methoxy - N - 3 - methyl - 4 - ( 2 - oxopyrrolidin -1 - yl ) phen ylbenzamide has revealed several promising characteristics. In preclinical studies, this compound has demonstrated significant efficacy in models of inflammation and pain, suggesting its potential as a lead molecule for the development of new therapeutic agents. Additionally, preliminary data indicate that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The development of novel pharmaceuticals relies heavily on understanding the structure-function relationships of bioactive molecules. The case of 5-chloro - 2 - methoxy - N - 3 - methyl - 4 - ( 2 oxopyrrolidin -1 yl ) phen ylbenzamide exemplifies how detailed structural analysis can guide medicinal chemists in optimizing drug candidates for improved efficacy and reduced side effects. By leveraging computational methods such as molecular docking and virtual screening, researchers can predict how different analogs of this compound will interact with biological targets, facilitating the design of more effective drugs.

The regulatory landscape for new drug development requires rigorous testing to ensure safety and efficacy before human use. As part of this process, comprehensive toxicological studies are conducted to assess the potential risks associated with 5-chloro - 2 methoxy N --3--methyl--4--(--2--oxopyrrolidin--1--y l ) phen ylbenzamide. These studies include evaluations for acute toxicity, chronic toxicity, genotoxicity, and carcinogenicity. The results from these assessments are critical for determining whether further development efforts should proceed towards clinical trials.

The future prospects for 5-chloro -- 2 -- methoxy -- N -- 3 -- methyl -- 4 -- ( -- 2 oxopyrrolidin --1--y l ) phen ylbenzamide are bright given its demonstrated biological activity and favorable pharmacokinetic profile. Ongoing research aims to refine its chemical structure further to enhance its therapeutic potential while minimizing any adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound through preclinical development and into clinical trials where it can be evaluated for human health benefits.

In conclusion, 5-chloro -- 2 -- methoxy -- N -- 3 -- methyl -- 4 -- ( -- 2 oxopyrrolidin--1-y l ) phen ylbenzamide (CAS No. 941992--84--3) represents an important advancement in pharmaceutical research due to its unique molecular structure and promising biological activities. Its investigation holds significant implications for developing new treatments for various diseases by modulating key biological pathways through targeted interactions with enzymes and receptors.

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